
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate is a chemical compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and reactivity. The presence of the formate ester group adds to its chemical versatility, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate typically involves the esterification of 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethanol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate undergoes various chemical reactions, including:
Oxidation: The formate group can be oxidized to formic acid or carbon dioxide under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The formate ester can undergo nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formic acid, carbon dioxide.
Reduction: 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive bicyclic structure.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate involves its interaction with various molecular targets. The formate ester group can undergo hydrolysis to release formic acid, which can then participate in various biochemical pathways. The bicyclic structure may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bicyclo(2.2.1)hept-5-en-2-yl acetate: Similar structure but with an acetate ester group instead of formate.
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl acetate: Similar structure but with an acetate ester group instead of formate.
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl propionate: Similar structure but with a propionate ester group instead of formate.
Uniqueness
1-Bicyclo(2.2.1)hept-5-en-2-yl-1-methylethyl formate is unique due to the presence of the formate ester group, which imparts distinct reactivity and properties compared to its analogs. The formate group can undergo specific reactions that are not possible with other ester groups, making this compound valuable in certain synthetic and research applications.
Properties
CAS No. |
93963-38-3 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-yl formate |
InChI |
InChI=1S/C11H16O2/c1-11(2,13-7-12)10-6-8-3-4-9(10)5-8/h3-4,7-10H,5-6H2,1-2H3 |
InChI Key |
JMHXZINCPAHHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC2CC1C=C2)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


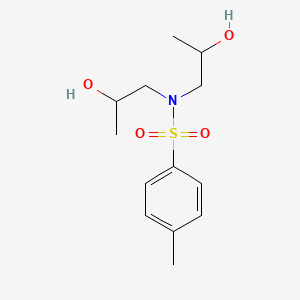

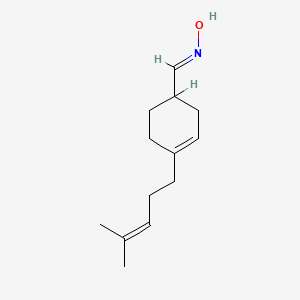
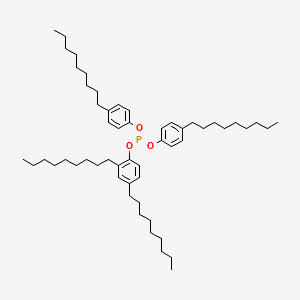
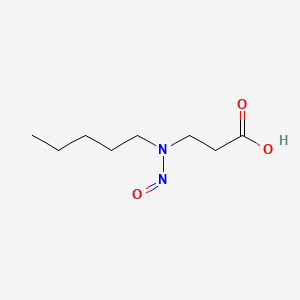
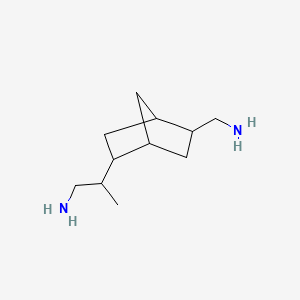
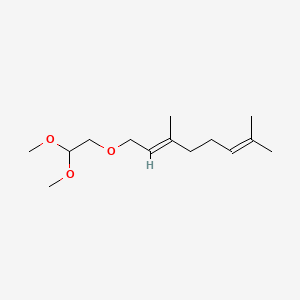
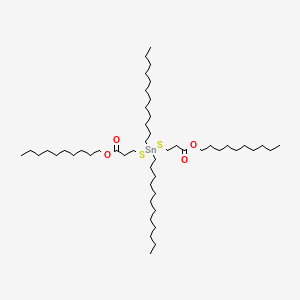
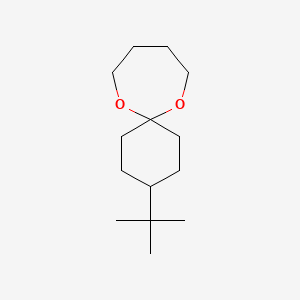


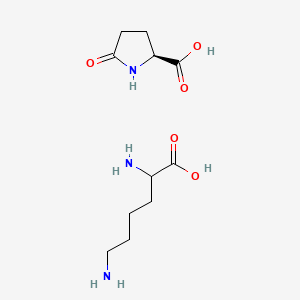
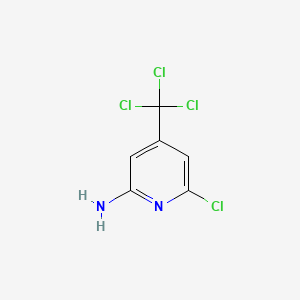
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
